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New Delhi, India - The National Centre for Disease Control (NCDC), under the Indian Ministry

of Health and Family Welfare, operates a multi-tiered national disease surveillance system

designed for the early detection and response to outbreaks of epidemic-prone diseases. The

cornerstone of this network is the Integrated Disease Surveillance Programme (IDSP), an IT-

enabled, decentralized system that collates data from across the country. This document

provides detailed application notes and protocols on the methodologies employed by the

NCDC's surveillance systems, with a focus on the IDSP, for researchers, scientists, and drug

development professionals.

I. The Integrated Disease Surveillance Programme
(IDSP)
The primary objective of the IDSP is to establish a decentralized, laboratory-based, IT-enabled

disease surveillance system to monitor disease trends and facilitate a rapid response to

outbreaks through trained Rapid Response Teams (RRTs).[1] The program integrates

surveillance activities from the central, state, and district levels.

Data Collection and Reporting
The IDSP collects weekly data (from Monday to Sunday) on 22 epidemic-prone notifiable

diseases.[2] This information is gathered using three standardized reporting formats:
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Form 'S' (Syndromic): This form is filled out by health workers at the community level to

report data on suspected cases based on syndromes.

Form 'P' (Presumptive): Clinicians and medical officers use this form to report data on

clinically suspected or probable cases.

Form 'L' (Laboratory): This form is used by laboratory staff to report confirmed cases.[1][2]

This data flows from the community level up to the state and central surveillance units, with a

significant portion of districts reporting regularly through the IDSP portal.[1] The introduction of

the Integrated Health Information Platform (IHIP) has further enhanced real-time data reporting

and analysis.

Outbreak Surveillance and Response
The Central Surveillance Unit (CSU) of the IDSP receives weekly outbreak reports from all

states and union territories. Even a "nil" report is mandatory to ensure the completeness of the

surveillance data.[1] On average, 30-35 outbreaks are reported weekly.[1] When a rising trend

in illnesses is detected, Rapid Response Teams (RRTs) are deployed to investigate, diagnose,

and control the outbreak.[1]

II. Quantitative Data on Disease Outbreaks
The following table summarizes the number of disease outbreaks reported through the IDSP

from 2008 to 2017.
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Year Total Number of Outbreaks Reported

2008 553

2009 799

2010 990

2011 1675

2012 1584

2013 1964

2014 1562

2015 1935

2016 2679

2017 1714

Source: Integrated Disease Surveillance Programme (IDSP), NCDC[1]

A breakdown of the types of outbreaks reported in early 2018 provides insight into the common

infectious disease threats in India.
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Disease
Percentage of Outbreaks (Jan 1 - Feb 4,
2018)

Measles 28%

Chickenpox 23%

Food Poisoning 14%

Acute Diarrheal Disease 12%

Chikungunya 5%

Influenza-B 3%

Scrub typhus 3%

Dengue 2%

Source: Integrated Disease Surveillance Programme (IDSP), NCDC[1]

III. Experimental Protocols
Detailed methodologies for the laboratory diagnosis of key diseases under surveillance are

crucial for accurate case confirmation and outbreak response. The following sections provide

protocols for selected diseases.

Laboratory Biosafety and General Procedures
All laboratory procedures involving infectious materials must adhere to strict biosafety

protocols. The "Biosafety Manual for Public Health Laboratories" published by the NCDC
provides comprehensive guidelines on risk assessment, personal protective equipment (PPE),

decontamination, and biomedical waste management. Key aspects include:

Waste Segregation: Biomedical waste must be segregated at the point of generation into

different color-coded categories as per the Bio-Medical Waste Management Rules, 2016.

Decontamination: Used needles and other sharps must be decontaminated before disposal.

Reusable items like laboratory coats require specific decontamination procedures.
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Specimen Transport: Infectious substances are classified into Category A and Category B for

transport, with specific packaging and labeling requirements to ensure safety.

Protocol for Dengue Diagnosis (IgM and NS1 ELISA)
The early diagnosis of dengue is critical for patient management. The detection of dengue virus

NS1 antigen and anti-dengue IgM antibodies are common laboratory methods.

3.2.1 Dengue NS1 Antigen Detection by ELISA

This protocol is based on a commercial ELISA kit for the qualitative detection of dengue virus

NS1 antigen in human serum.

Principle: The assay uses a sandwich ELISA format where microwells are coated with anti-NS1

antibodies. If NS1 antigen is present in the patient's serum, it binds to these antibodies. A

second, enzyme-conjugated anti-NS1 antibody is then added, which binds to the captured

antigen. The addition of a substrate results in a color change that is proportional to the amount

of NS1 antigen present.[3]

Procedure:

Allow all reagents and serum samples to reach room temperature (20-25°C).

Dilute serum samples 1:101 with the provided diluent.

Pipette 100 µL of each diluted serum sample and controls into the appropriate wells of the

microplate.

Incubate the plate for 45 minutes at 37°C.

Wash each well four times with the provided washing solution.

Add 100 µL of the enzyme conjugate to each well.

Incubate for 45 minutes at 37°C.

Repeat the washing step (step 5).
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Add 100 µL of the TMB substrate to each well.

Incubate for 15 minutes at room temperature, protected from light.

Add 100 µL of the stop solution to each well.

Read the absorbance at 450 nm within 30 minutes.

Interpretation: The presence of detectable dengue NS1 antigen indicates an active dengue

infection.[3]

3.2.2 Dengue IgM Antibody Detection by ELISA

This protocol outlines a common procedure for detecting IgM antibodies against the dengue

virus.

Principle: Microwells are coated with dengue virus antigens. When patient serum is added,

specific IgM antibodies, if present, bind to these antigens. An enzyme-labeled anti-human IgM

conjugate is then added, which binds to the captured IgM antibodies. A color reaction is

produced upon the addition of a substrate.[4]

Procedure:

Dilute patient samples 1:101 with the sample buffer.

Pipette 100 µL of diluted samples and controls into the respective wells.

Incubate for 30 minutes at room temperature (18-25°C).

Wash the wells three times with the wash buffer.

Add 100 µL of the enzyme conjugate to each well.

Incubate for 30 minutes at room temperature.

Repeat the washing step (step 4).

Add 100 µL of the chromogen/substrate solution to each well.
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Incubate for 15 minutes at room temperature, protected from direct sunlight.

Add 100 µL of the stop solution to each well.

Read the absorbance at 450 nm.

Interpretation: A positive result indicates the presence of IgM antibodies to the dengue virus,

suggesting a recent or current infection.

Protocol for Cholera Diagnosis (Culture Method)
The gold standard for cholera diagnosis is the isolation and identification of Vibrio cholerae

from a stool specimen.

Principle: The bacterium is cultured on a selective medium, thiosulfate-citrate-bile salts-sucrose

(TCBS) agar, which inhibits the growth of most intestinal flora while allowing Vibrio species to

grow. Sucrose-fermenting species, like V. cholerae, produce yellow colonies.

Procedure:

Sample Collection: Collect a fresh stool specimen before the administration of antibiotics.

Rectal swabs can also be used.

Transport: Transport the specimen in a suitable transport medium like Cary-Blair or alkaline

peptone water (APW).

Inoculation: Inoculate the specimen onto a TCBS agar plate. Also, inoculate an enrichment

broth, such as APW, and subculture onto another TCBS plate after 6-8 hours of incubation.

Incubation: Incubate the TCBS plates at 35-37°C for 18-24 hours.

Colony Morphology: Examine the plates for characteristic yellow, smooth, convex colonies,

2-4 mm in diameter.

Biochemical Tests: Perform biochemical tests on suspected colonies for confirmation. These

include oxidase test (positive), string test (positive), and fermentation of various sugars.
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Serotyping: Perform slide agglutination tests with polyvalent O1 and O139 antisera to identify

the serogroup.

Interpretation: The isolation and serotyping of Vibrio cholerae O1 or O139 from a stool sample

confirms a diagnosis of cholera.[5][6]

Protocol for Measles Diagnosis (Real-Time RT-PCR)
The detection of measles virus RNA by real-time reverse transcription-polymerase chain

reaction (rRT-PCR) is a highly sensitive method for confirming measles infection.

Principle: This molecular assay involves the reverse transcription of viral RNA into

complementary DNA (cDNA), followed by the amplification of a specific target sequence in the

measles virus genome. The amplification is monitored in real-time using fluorescent probes.

Procedure (based on CDC protocol):

Specimen Collection: Collect a throat swab, nasopharyngeal swab, or urine sample,

preferably within the first three days of rash onset.

RNA Extraction: Extract viral RNA from the clinical specimen using a commercial viral RNA

extraction kit.

rRT-PCR Reaction Setup: Prepare a master mix containing the reaction buffer, primers,

probe, and reverse transcriptase/Taq polymerase enzyme mix.

Amplification: Add the extracted RNA to the master mix and run the reaction on a real-time

PCR instrument with the following cycling conditions:

Reverse transcription: 50°C for 30 minutes

Initial denaturation: 95°C for 15 minutes

PCR cycles (40-45 cycles):

Denaturation: 94°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds
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Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) value,

which is the cycle number at which the fluorescence signal crosses a certain threshold.

Interpretation: A positive rRT-PCR result (a Ct value within the valid range) confirms the

presence of measles virus RNA and thus, a measles infection.[7][8]

IV. Data Analysis and Interpretation
The analysis of surveillance data is a critical component of the IDSP, enabling the detection of

outbreaks and the monitoring of disease trends. The fundamental approach involves the

analysis of data by person, place, and time.[9]

Key Analytical Steps:

Data Compilation and Cleaning: Data from S, P, and L forms are compiled and checked for

completeness and accuracy.

Descriptive Analysis: The data is analyzed to describe the distribution of cases by:

Time: Examining trends in disease occurrence over weeks, months, or years to identify

seasonal patterns and detect deviations from the baseline. Epidemic curves are often

used to visualize outbreaks.

Place: Mapping the geographical distribution of cases to identify clusters and high-risk

areas.

Person: Analyzing the demographic characteristics of cases (age, sex, etc.) to identify

vulnerable populations.

Outbreak Detection: Statistical algorithms and methods are used to detect a significant

increase in cases above the expected baseline level. While specific proprietary algorithms

may be in use, common methods include:

Moving Averages: Comparing the current week's case count to the average of the

preceding weeks.

Control Charts (C-charts): Plotting weekly case counts and identifying points that fall

outside of the upper control limit.
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Time Series Analysis: Using models like ARIMA (Autoregressive Integrated Moving

Average) to forecast expected case numbers and identify significant deviations.

Hypothesis Generation and Testing: During an outbreak investigation, analytical studies

(e.g., case-control or cohort studies) may be conducted to test hypotheses about the source

and mode of transmission.

Dissemination: The findings from data analysis are disseminated through weekly reports,

bulletins, and alerts to inform public health action.

V. Visualizations of Workflows and Pathways
Data Flow in the Integrated Disease Surveillance
Programme
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Caption: Data flow within the IDSP from community to central level.

Outbreak Investigation and Response Workflow
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Caption: Workflow for outbreak investigation and response by RRTs.
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Caption: Signaling pathway for laboratory diagnosis of Dengue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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